DL-Dipalmitoylphosphatidylcholine

Membrane Biophysics Liposome Stability Pulmonary Surfactant

Choose DL-Dipalmitoylphosphatidylcholine (DPPC) for applications where biophysical precision is non-negotiable. Its ~41°C gel-to-liquid crystalline phase transition temperature (Tm) is ideal for engineering thermosensitive liposomes that remain stable at 37°C and release payloads at 42-43°C. Pure DPPC monolayers withstand a collapse pressure of 70.5 mJ/m², significantly outperforming DPPG (59.9 mJ/m²), making it essential for high-pressure lipid film studies. In synthetic lung surfactant development, DPPC achieves a minimum surface tension of 4.3 mN/m, far lower than the animal-derived standard. These distinct properties ensure reproducibility in critical assays.

Molecular Formula C40H80NO8P
Molecular Weight 734.0 g/mol
CAS No. 2797-68-4
Cat. No. B15598152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Dipalmitoylphosphatidylcholine
CAS2797-68-4
Molecular FormulaC40H80NO8P
Molecular Weight734.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3
InChIKeyKILNVBDSWZSGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Dipalmitoylphosphatidylcholine (DPPC, CAS 2797-68-4): Chemical Identity, Basic Characteristics, and Primary Research Applications


DL-Dipalmitoylphosphatidylcholine (DPPC, CAS 2797-68-4), also known as 1,2-dihexadecanoyl-rac-glycero-3-phosphocholine, is a synthetic, zwitterionic glycerophospholipid comprising a phosphatidylcholine headgroup and two saturated palmitoyl (C16:0) acyl chains [1]. It has a molecular weight of 734.04 g/mol and appears as a white to almost white powder or crystal [2]. DPPC is the primary lipid component of mammalian pulmonary surfactant, where it functions to reduce surface tension and prevent alveolar collapse [3]. As the racemic (DL) mixture, this form is widely employed in fundamental biophysical research, liposomal drug delivery development, and the formulation of synthetic lung surfactant replacements [3].

Why Substituting DL-Dipalmitoylphosphatidylcholine (CAS 2797-68-4) with Generic Phosphatidylcholines or Other In-Class Lipids Compromises Research Reproducibility and Functional Performance


Substituting DPPC with other phosphatidylcholines or anionic phospholipids is not straightforward, as minor structural variations lead to significant, quantifiable differences in key biophysical parameters. The gel-to-liquid crystalline phase transition temperature (Tm) is a critical determinant of membrane fluidity and stability, varying from ~41°C for DPPC to ~23°C for DMPC, -22°C for DOPC, and ~55°C for DSPC [1][2]. In monolayer systems, pure DPPC films achieve a collapse pressure of 70.5 mJ/m², whereas substituting with pure DPPG reduces this to 59.9 mJ/m², indicating a weaker film [3]. Furthermore, DPPC exhibits a higher free volume fraction in its headgroup and acyl chain regions compared to sphingomyelin, impacting membrane permeability [4]. These property differences directly affect experimental outcomes in surface tension assays, liposomal drug release kinetics, and model membrane stability, making DPPC a distinct entity that cannot be interchanged without altering or invalidating results.

Quantitative Evidence for Selecting DL-Dipalmitoylphosphatidylcholine (CAS 2797-68-4): Direct Comparator Data for Key Performance Attributes


Phase Transition Temperature (Tm): DPPC vs. DMPC and DOPC

DPPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of ~41°C. This is significantly higher than that of DMPC (Tm ≈ 23°C) and dramatically higher than that of DOPC (Tm ≈ -22°C), which is fluid at room temperature [1][2]. This specific Tm places DPPC in a gel phase at physiological temperature (37°C), a property crucial for forming stable monolayers capable of withstanding high surface pressures in pulmonary surfactant applications [1]. The higher Tm also confers greater stability to gas-encapsulated liposomes (bubbles) under dynamic pressure conditions compared to lipids with lower Tm values [3].

Membrane Biophysics Liposome Stability Pulmonary Surfactant

Monolayer Collapse Pressure: DPPC vs. DPPG

In pure monolayer films at an air-water interface, DPPC exhibits an ultimate collapse pressure of 70.5 mJ/m². This is significantly higher than the collapse pressure of pure DPPG films, which is 59.9 mJ/m² [1]. This difference of 10.6 mJ/m² indicates that pure DPPC films can sustain a higher lateral pressure before structural failure. The presence of DPPG in mixed monolayers decreases the collapse pressure in a concentration-dependent manner, with a sharp drop to 59.9 mJ/m² observed when DPPG content reaches 50% or more [1].

Lung Surfactant Monolayer Stability Interfacial Rheology

Minimum Surface Tension: DPPC vs. Lipid Suspension and Poractant Alfa

When formulated into PEG-free microbubbles, DPPC achieves a minimum dynamic surface tension of 4.3 mN/m. This is dramatically lower than the minimum surface tension achieved by an equivalent DPPC lipid suspension (20.4 mN/m) or the clinically used animal-derived surfactant poractant alfa (21.8 mN/m) at the same DPPC concentration [1]. This represents a 4- to 5-fold reduction in surface tension, with the microbubble formulation reaching the in vitro efficacy threshold of <5 mN/m for surfactants [1].

Lung Surfactant Replacement Microbubbles Dynamic Surface Tension

Bubble Liposome Stability: DPPC vs. DMPC, POPC, and DOPC

Gas-encapsulated liposomes (bubble liposomes) formulated with DPPC as the main shell component demonstrate superior stability compared to those made with other phosphatidylcholines. Stability is strongly dependent on the phase state of the lipid, with DPPC-based bubbles in the gel phase showing higher stability under exposure to ultrasound. This is attributed to the intact gel-phase shell's ability to be restored immediately after bubble oscillation [1]. In contrast, bubbles made with lipids having lower Tm values (e.g., DMPC, POPC, DOPC) are less stable, particularly under dynamic pressure conditions [1].

Liposomal Drug Delivery Ultrasound Contrast Agents Microbubble Stability

Free Volume Properties in Bilayers: DPPC vs. Palmitoyl Sphingomyelin (PSM)

Molecular dynamics simulations reveal that DPPC bilayers have a higher fraction of free volume in both the acyl chain and headgroup regions compared to palmitoyl sphingomyelin (PSM) bilayers [1]. Specifically, the number density of voids of all sizes is reduced in the head group and acyl chain regions of PSM compared to DPPC. This difference in free volume distribution is a critical determinant of membrane permeability to small molecules and the partitioning of membrane-active compounds [1].

Membrane Permeability Lipid Rafts Molecular Dynamics

Validated Research and Industrial Application Scenarios for DL-Dipalmitoylphosphatidylcholine (CAS 2797-68-4) Based on Comparative Performance Data


Formulation of Next-Generation Synthetic Lung Surfactant for Neonatal Respiratory Distress Syndrome (nRDS)

DPPC is the essential and proven primary lipid for synthetic lung surfactant development. Its ability to achieve a minimum surface tension of 4.3 mN/m in advanced microbubble formulations, which is significantly lower than the 21.8 mN/m achieved by the animal-derived clinical standard poractant alfa, positions it as a critical component for creating more effective and accessible treatments for nRDS [1]. This performance directly addresses the therapeutic goal of reducing surface tension below 5 mN/m to prevent alveolar collapse.

Engineering Thermostable Microbubbles for Ultrasound Contrast Imaging and Targeted Drug Delivery

The specific phase transition temperature (Tm) of DPPC (~41°C) is ideal for producing stable, gas-encapsulated liposomes (microbubbles) for biomedical applications. At physiological temperature (37°C), DPPC-based bubble shells are in a rigid gel phase, providing superior stability against dissolution and dynamic pressure changes compared to bubbles made with lower-Tm lipids like DMPC or POPC [2]. This enhanced stability is crucial for reliable ultrasound imaging and controlled drug release.

Constructing Robust Model Membranes and Monolayers for Fundamental Biophysical Studies

For researchers requiring stable, high-pressure lipid films, DPPC is the preferred choice over anionic lipids like DPPG. Pure DPPC monolayers withstand an ultimate collapse pressure of 70.5 mJ/m², a significantly higher threshold than the 59.9 mJ/m² of DPPG films, making them ideal for studying membrane mechanics, lipid-protein interactions under stress, and the physics of pulmonary surfactant films [3].

Developing Thermosensitive Liposomes for Controlled Drug Release

The sharp and well-defined phase transition of DPPC at ~41°C is a critical design parameter for thermosensitive liposomal drug delivery systems. This property allows for the precise engineering of vesicles that remain stable and retain their payload at normal body temperature but rapidly release their contents upon exposure to mildly hyperthermic conditions (e.g., 42-43°C), which is a targeted strategy for local drug delivery to tumors or sites of inflammation [4].

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